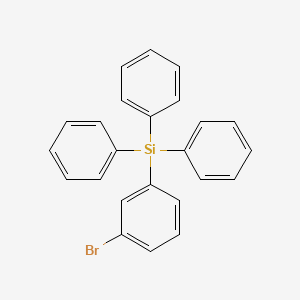

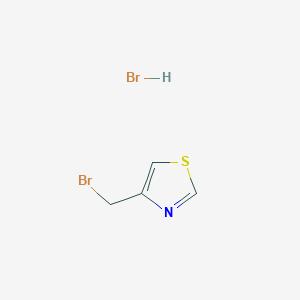

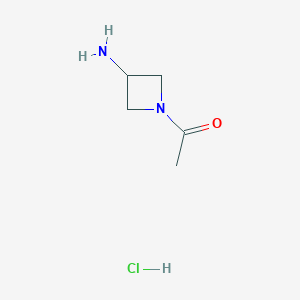

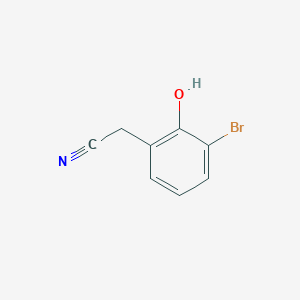

![molecular formula C13H16ClN3O2 B1382126 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431963-49-3](/img/structure/B1382126.png)

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound is also known as 4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .

Molecular Structure Analysis

The molecular structure of “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” can be analyzed using various techniques such as X-ray crystallography and 1H-NMR .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with similar structures, such as pyrazoline derivatives and benzoic acid derivatives, are known for their versatility as building blocks in organic synthesis. These compounds serve as precursors for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and other cyclic compounds. This versatility underscores the potential of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride in synthetic chemistry for the development of new materials and biologically active molecules (Gomaa & Ali, 2020).

Biological Activities

Derivatives of benzoic acid and pyrazole have been extensively studied for their biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. For instance, organotin(IV) complexes with carboxylic acids have shown significant antituberculosis activity, suggesting that benzoic acid derivatives can be critical for developing antimicrobial agents (Iqbal, Ali, & Shahzadi, 2015). Furthermore, chromone derivatives, structurally related to benzoic acid, are recognized for their antioxidant and radical scavenging activities, which are crucial in preventing cell impairment and treating various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Applications in Drug Development

The compound's structural features, such as the pyrazole ring and benzoic acid moiety, are often found in pharmacologically active molecules. These features are essential for binding to biological targets, suggesting potential applications in drug development, especially as scaffolds for creating new therapeutic agents. Studies on similar compounds have led to the discovery of molecules with anticancer, analgesic, and anti-inflammatory properties, highlighting the potential of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride in medicinal chemistry and pharmacology (Dar & Shamsuzzaman, 2015).

Mechanism of Action

Target of Action

The primary targets of MFCD25371094 are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that is often used as a building block in the synthesis of various pharmaceuticals . .

Mode of Action

Pyrazole derivatives can interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions of MFCD25371094 with its targets would depend on the chemical structure of the targets and the physiological environment.

Future Directions

The future directions for “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” could involve further exploration of its antileishmanial and antimalarial activities . Additionally, more research could be conducted to understand its mechanism of action and to develop safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name |

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQRPXXPXABUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431963-49-3 |

Source

|

| Record name | Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

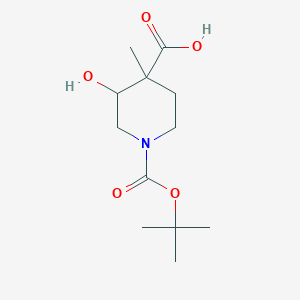

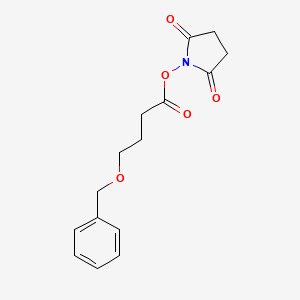

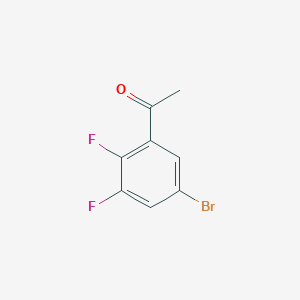

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)